1-Benzoyl-6-bromo-7-azaindole
Description
Significance of Azaindole Scaffolds in Contemporary Chemical Research
Azaindole scaffolds, also known as pyrrolopyridines, are bicyclic heterocyclic compounds that are isosteric to indole (B1671886). pharmablock.com This structural similarity to indole, a common motif in biologically active molecules, has made azaindoles a focal point in drug discovery and materials science. researchgate.netsci-hub.senih.gov The introduction of a nitrogen atom into the six-membered ring of the indole core can modulate a compound's physicochemical properties, such as its solubility, pKa, lipophilicity, and binding affinity to biological targets. researchgate.netmdpi.com This strategic modification allows for the fine-tuning of a molecule's characteristics, potentially leading to improved efficacy and a more favorable ADME-tox profile. researchgate.net
7-Azaindoles as Bioisosteres and Privileged Scaffolds
Among the four possible positional isomers (4-, 5-, 6-, and 7-azaindole), the 7-azaindole (B17877) scaffold is particularly noteworthy and is considered a "privileged structure" in medicinal chemistry. pharmablock.comresearchgate.net This designation stems from its recurring presence in a variety of biologically active compounds. nih.gov 7-Azaindoles are recognized as bioisosteres of both indoles and purines, enabling them to interact with a wide range of biological targets. pharmablock.comacs.org The nitrogen atom at the 7-position can form crucial hydrogen bonds with the hinge region of the ATP binding site in kinases, making 7-azaindole derivatives particularly valuable in the design of kinase inhibitors. researchgate.net
Historical Trajectories and Evolution of Azaindole Chemistry
The study of azaindole chemistry has evolved significantly over the past few decades. springerprofessional.de Initially, the synthesis and functionalization of azaindole cores presented considerable challenges. osaka-u.ac.jp However, the development of new synthetic methodologies, including metal-catalyzed cross-coupling and C-H bond functionalization reactions, has greatly expanded the accessibility and diversity of azaindole derivatives. rsc.org Early methods for the functionalization of 7-azaindole, such as the Reissert-Henze reaction, allowed for the selective introduction of substituents at the 6-position. researchgate.netnii.ac.jp This reaction involves the treatment of a 7-azaindole-N-oxide with an acyl halide, leading to the formation of a reactive intermediate that can be subjected to nucleophilic substitution. nii.ac.jp These advancements have been instrumental in the synthesis of complex molecules and the exploration of their structure-activity relationships. nih.gov
Positioning of 1-Benzoyl-6-bromo-7-azaindole as a Key Research Compound
This compound serves as a key intermediate and research compound due to its specific structural features. myskinrecipes.com The benzoyl group at the N-1 position acts as a protecting group, stabilizing the molecule and influencing its reactivity. The bromine atom at the C-6 position is a versatile functional handle, serving as a leaving group in nucleophilic aromatic substitution reactions and enabling the introduction of a wide array of functional groups through cross-coupling reactions. This strategic placement of functional groups makes this compound a valuable building block for the synthesis of more complex 7-azaindole derivatives. achemblock.comchemuniverse.com
Delineation of Research Focus and Academic Relevance for this compound
The academic relevance of this compound lies primarily in its utility in synthetic and medicinal chemistry research. It is often employed in the development of novel synthetic methodologies and in the exploration of the structure-activity relationships of 7-azaindole-based compounds. myskinrecipes.com Research involving this compound contributes to a deeper understanding of the chemical reactivity of the 7-azaindole scaffold and facilitates the discovery of new molecules with potential therapeutic applications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(6-bromopyrrolo[2,3-b]pyridin-1-yl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9BrN2O/c15-12-7-6-10-8-9-17(13(10)16-12)14(18)11-4-2-1-3-5-11/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYNMLVATSZKHBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C=CC3=C2N=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40566958 | |
| Record name | (6-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143468-12-6 | |
| Record name | (6-Bromo-1H-pyrrolo[2,3-b]pyridin-1-yl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40566958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Benzoyl 6 Bromo 7 Azaindole
Foundational Strategies for 7-Azaindole (B17877) Core Construction
The construction of the 7-azaindole scaffold is a primary challenge in the synthesis of its derivatives. nih.gov Traditional indole (B1671886) syntheses like the Fischer, Bartoli, or Reissert methods are often inefficient for azaindoles due to the electron-deficient nature of the pyridine (B92270) ring, which can hinder key reaction steps. rsc.orguni-rostock.de Consequently, a range of alternative and modern synthetic strategies have been developed.
Pyrrole-Derived Synthetic Routes
Approaches that construct the pyridine ring onto a pre-existing pyrrole (B145914) nucleus are a viable strategy for synthesizing 7-azaindoles. These methods are characterized by the variety of substituents that can be present on the initial pyrrole ring. uni-rostock.de One such approach involves the condensation of 3-cyano-2-aminopyrroles with β-dicarbonyl compounds, which is then followed by a reductive cyclization to form the fused pyridine ring of the 7-azaindole system. uni-rostock.de Another methodology is based on the [3+3] cycloaddition of an enamine derived from a pyrrole with a suitable three-carbon component to annulate the pyridine ring. uni-rostock.deuni-rostock.de These routes leverage the chemistry of the pyrrole ring to build the adjacent heterocyclic system. uni-rostock.de
Pyridine-Based Cyclization Approaches
The more common and extensively developed strategy for 7-azaindole synthesis involves the annulation of a pyrrole ring onto a pre-formed pyridine derivative. researchgate.net This approach benefits from the wide availability of substituted pyridine starting materials.
One classic, though often limited, method is the Madelung synthesis , which involves the intramolecular cyclization of an N-(2-picolyl)acetamide under strong base conditions. researchgate.net A modified Madelung and extended Reissert synthetic route has also been described for the synthesis of substituted 7-azaindoles. researchgate.net
The Chichibabin reaction , involving the nucleophilic addition of an alkali metal amide to a pyridine ring, can also be adapted for 7-azaindole synthesis. For instance, the lithium diisopropylamide (LDA)-mediated condensation of 2-fluoro-3-picoline with benzonitrile (B105546) yields 2-phenyl-7-azaindole. nih.gov This reaction proceeds through the metalation of the picoline methyl group, addition to the nitrile, and subsequent intramolecular cyclization onto the pyridine ring. nih.gov
Modern methods often provide higher efficiency and broader scope. For example, a novel domino reaction between 2-fluoro-3-methylpyridine (B30981) and various arylaldehydes has been developed, where the choice of alkali-amide base (e.g., LiN(SiMe₃)₂ or KN(SiMe₃)₂) selectively yields either 7-azaindolines or 7-azaindoles. rsc.org
One-Pot Synthesis Techniques
One-pot syntheses are highly valued for their efficiency, as they reduce the need for intermediate purification steps, saving time and resources. Several such methods have been developed for the synthesis of azaindole derivatives.
A highly efficient one-pot method for creating substituted 3-amino-1H-7-azaindole derivatives starts from ethyl 3-cyanopyridin-2-ylcarbamate and α-bromoketones, yielding the products in good to excellent yields. nih.gov Another convenient one-pot process, based on the Gassman indole synthesis, has been expanded for the construction of 7-azaindoles from readily available 2- and 3-aminopyridines. lookchem.com This reaction involves treating an aminopyridine with a halogenating agent like t-BuOCl, followed by addition of a ketosulfide to form an azasulfonium salt, which then undergoes a Sommelet–Hauser type rearrangement and cyclization. lookchem.com
Microwave-assisted organic synthesis (MAOS) has also enabled facile one-pot reactions. For example, the reaction of 7-azaindole with various aldehydes under microwave irradiation efficiently produces di-7-azaindolylmethanes (DAIMs). nih.gov Furthermore, a one-pot process involving a copper-free Sonogashira alkynylation followed by a base-mediated indolization reaction allows for the synthesis of N-alkylazaindoles from N-alkylated o-chloroaminopyridines. organic-chemistry.org
Transition Metal-Catalyzed Coupling and Cyclization Methodologies
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 7-azaindoles. uni-rostock.de These methods offer high efficiency, functional group tolerance, and diverse pathways for constructing the azaindole core. nih.govmdpi.com
Palladium-Catalyzed Reactions: Palladium catalysts are widely used in various cross-coupling and cyclization reactions. The Sonogashira coupling of terminal alkynes with amino-halopyridines is a cornerstone of many 7-azaindole syntheses. nih.gov The resulting 3-alkynyl-2-aminopyridine intermediate can then be cyclized under acidic or copper-mediated conditions to form the 7-azaindole ring. nih.govmdpi.com The Heck reaction has also been employed, for instance, in an intramolecular fashion for the preparation of various azaindoles. nih.govmdpi.com The Suzuki-Miyaura coupling is another key palladium-catalyzed reaction used in this context, for example, in a two-step route starting from chloroamino-N-heterocycles and (2-ethoxyvinyl)borolane, followed by an acid-catalyzed cyclization. organic-chemistry.orgresearchgate.net
| Catalyst System | Reaction Type | Starting Materials | Key Features |
| PdCl₂(PPh₃)₂ / CuI | Sonogashira Coupling & Cyclization | Amino-halopyridines, Terminal alkynes | Widely used, versatile for introducing substituents. nih.gov |
| Pd(OAc)₂ | Annulation | ortho-Iodoarylamines, Allyl acetate | Forms 2-methyl substituted azaindoles. nih.govmdpi.com |
| Pd(0) catalyst | Heteroannulation | Triethylsilyl alkyne, ortho-Aminoiodopyridine | Highly convergent route. researchgate.net |
Rhodium-Catalyzed Reactions: Rhodium(III) catalysts have been utilized for the synthesis of 7-azaindoles through C-H activation. A notable example is the coupling of 2-aminopyridines with alkynes. rsc.org These reactions often require a silver salt co-catalyst, which is thought to facilitate the C-H bond cleavage and regenerate the active Rh(III) catalyst. mdpi.comrsc.org This approach allows for the direct formation of the pyrrole ring by functionalizing the C-H bond adjacent to the amino group on the pyridine ring. researchgate.net
Other Transition Metals: Iron-catalyzed reactions have emerged as a more economical and environmentally friendly alternative. An iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes under microwave irradiation provides an efficient route to 2-substituted 7-azaindoles. researchgate.netnih.gov Additionally, homoleptic complexes of 7-azaindole with various 3d transition metals like Mn(II), Fe(II), and Co(II) have been synthesized and characterized, highlighting the coordination chemistry of the azaindole ligand. acs.org
Regioselective Functionalization towards 1-Benzoyl-6-bromo-7-azaindole
Once the 7-azaindole core is synthesized, the introduction of substituents at specific positions is required to obtain the final target molecule. This involves selective bromination at the 6-position of the pyridine ring and subsequent benzoylation at the N-1 position of the pyrrole ring.
Selective Bromination at the 6-Position of the 7-Azaindole System
The direct and regioselective functionalization of the 7-azaindole scaffold can be challenging. However, specific methods have been developed to introduce substituents onto the pyridine portion of the molecule.
A practical method for the regioselective bromination of 7-azaindole at the 6-position has been achieved through a Reissert-Henze type reaction. This reaction involves the initial formation of the 7-azaindole N-oxide, which activates the pyridine ring for nucleophilic attack. Subsequent treatment with a halogenating agent can introduce a halogen, such as bromine, specifically at the 6-position. researchgate.net
Another powerful strategy for regioselective functionalization is the use of directed metalation (DoM). By employing a suitable directed metalation group (DMG) on the nitrogen atom, it is possible to direct a strong base (like LDA) to deprotonate a specific C-H bond. For 7-azaindole, a carbamoyl (B1232498) group at N-7 can direct metalation to the C-6 position. Quenching the resulting organometallic intermediate with an electrophilic bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrachloroethane) would furnish the 6-bromo-7-azaindole derivative. scispace.com This method offers precise control over the position of functionalization.
The final step to achieve this compound would be the N-benzoylation of the 6-bromo-7-azaindole intermediate. This is typically achieved by treating the N-H of the pyrrole ring with benzoyl chloride in the presence of a suitable base to neutralize the HCl byproduct.
N-Benzoylation of 7-Azaindole Derivatives
The final step in the synthesis of this compound is the introduction of the benzoyl group at the N1 position of the pyrrole ring. This is typically achieved through an acylation reaction. The pre-formed 6-bromo-7-azaindole is reacted with a benzoylating agent.
Common benzoylating agents include benzoyl chloride or benzoyl anhydride. The reaction is generally carried out in the presence of a base to deprotonate the nitrogen of the pyrrole ring, thereby increasing its nucleophilicity. Suitable bases include sodium hydride (NaH), potassium carbonate (K₂CO₃), or organic bases like triethylamine (B128534) (Et₃N) or pyridine. The choice of solvent is also critical and is often an aprotic solvent such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or dichloromethane (B109758) (DCM).
A typical procedure involves:
Dissolving 6-bromo-7-azaindole in an appropriate aprotic solvent.
Adding a base to generate the corresponding anion.
Slowly adding the benzoylating agent (e.g., benzoyl chloride) to the reaction mixture at a controlled temperature, often starting at 0°C and allowing it to warm to room temperature.
The reaction is monitored for completion, followed by an aqueous workup and purification of the product.
Optimization of Reaction Parameters and Yield Enhancement
Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include the choice of reagents, solvents, temperature, reaction time, and the order of synthetic steps.
In the N-benzoylation step, the choice of base and solvent can significantly impact the reaction outcome. Strong bases like NaH ensure complete deprotonation but require anhydrous conditions. Milder bases like K₂CO₃ are often effective and more practical for larger-scale synthesis. The reaction temperature must be carefully controlled to prevent side reactions, such as C-acylation, although N-acylation is generally favored for indoles.
Advanced Synthetic Techniques in Azaindole Chemistry
The synthesis of complex heterocyclic molecules like this compound is increasingly benefiting from advanced synthetic technologies that offer significant advantages over traditional batch processing. rsc.org
Application of Microwave Irradiation in Azaindole Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times. nih.govdurham.ac.uknih.gov The application of microwave irradiation in the synthesis of azaindoles has been shown to be particularly effective. researchgate.netorganic-chemistry.org
For the synthesis of the 7-azaindole core, microwave heating can dramatically accelerate key cyclization steps. nih.govorganic-chemistry.org For instance, the Leimgruber–Batcho indole synthesis, a common method for preparing indole derivatives, can be significantly expedited using microwave irradiation. durham.ac.uk Similarly, intramolecular Heck reactions to form the azaindole ring system are also amenable to microwave conditions. researchgate.net
In the context of synthesizing this compound, microwave heating could be applied to both the bromination and N-benzoylation steps. Microwave irradiation can enhance the rate of N-oxide formation and subsequent bromination. For the N-benzoylation, microwave heating could facilitate a more rapid and efficient reaction, potentially reducing the required amount of base and solvent. The precise control over temperature and pressure offered by modern microwave reactors allows for the safe exploration of reaction conditions that are not easily accessible with conventional heating.
Continuous Flow Synthesis Methods for Azaindoles
Continuous flow chemistry is another advanced technique that is revolutionizing the synthesis of pharmaceuticals and fine chemicals. mdpi.com In a flow process, reagents are continuously pumped through a reactor, where they mix and react. This technology offers several advantages over batch synthesis, including improved safety, better heat and mass transfer, enhanced reaction control, and easier scalability. mdpi.com
While specific continuous flow syntheses for this compound are not extensively reported, the principles of flow chemistry can be readily applied to the individual synthetic steps. For example, the halogenation of azaindoles could be performed in a flow reactor, allowing for precise control over the stoichiometry of the brominating agent and the reaction temperature, which can minimize the formation of impurities. The N-benzoylation step is also well-suited for flow chemistry, where the rapid mixing of the deprotonated azaindole with the benzoylating agent can be achieved, leading to improved yields and selectivity.
Mechanistic Investigations and Elucidation of Reaction Pathways
Reaction Mechanisms of 7-Azaindole (B17877) Functionalization
The 7-azaindole scaffold can be functionalized through various reaction pathways, including electrophilic and nucleophilic substitutions, as well as transition-metal-catalyzed cross-coupling reactions. The regioselectivity of these reactions is influenced by the electronic properties of the bicyclic system and the reaction conditions employed.
Electrophilic Substitution Pathways on the Azaindole Nucleus
The 7-azaindole nucleus is generally susceptible to electrophilic attack, primarily at the C3 position of the pyrrole (B145914) ring, which is the most electron-rich site. However, the pyridine (B92270) ring can also undergo electrophilic substitution, particularly under forcing conditions or when the pyrrole nitrogen is protected.
Key electrophilic substitution reactions on the 7-azaindole core include:
| Reaction | Reagents and Conditions | Position of Substitution |
|---|---|---|
| Nitration | HNO₃/H₂SO₄ | C3 |
| Halogenation | NBS, NCS, Br₂, I₂ | C3 |
| Friedel-Crafts Acylation | Acyl chloride/Lewis acid | C3 |
| Vilsmeier-Haack Formylation | POCl₃/DMF | C3 |
The mechanism of electrophilic substitution at the C3 position involves the attack of the electrophile on the electron-rich pyrrole ring to form a sigma complex (arenium ion intermediate). This intermediate is stabilized by resonance, with the positive charge delocalized over the pyrrole and pyridine rings. Subsequent deprotonation restores the aromaticity of the system, yielding the 3-substituted 7-azaindole. The presence of the electron-withdrawing pyridine nitrogen deactivates the pyridine ring towards electrophilic attack compared to the pyrrole ring.
Nucleophilic Substitution Reactions and Their Scope
Nucleophilic substitution reactions on the 7-azaindole nucleus typically occur on the pyridine ring, especially when it is substituted with a good leaving group, such as a halogen. The presence of the electron-withdrawing pyrrole ring and the pyridine nitrogen facilitates nucleophilic attack.
Common nucleophilic substitution reactions include the displacement of halides at the C4 and C6 positions. For instance, 4-chloro-7-azaindole (B22810) can undergo nucleophilic substitution with various nucleophiles. The reaction of 4-chloro-7-azaindole with primary amines can sometimes lead to rearrangement products, forming 5-azaindole (B1197152) derivatives under vigorous conditions.
The scope of nucleophiles is broad and includes:
Amines (primary and secondary)
Alkoxides
Thiolates
Cyanide
The mechanism generally proceeds via a Meisenheimer-like intermediate, where the nucleophile adds to the electron-deficient pyridine ring, forming a negatively charged intermediate. The departure of the leaving group then restores the aromaticity of the pyridine ring.
Palladium-Catalyzed Reaction Mechanisms
Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the functionalization of the 7-azaindole scaffold, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Common palladium-catalyzed reactions include Suzuki, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the halo-azaindole (e.g., bromo-7-azaindole) to form a Pd(II) intermediate.
Transmetalation (for Suzuki and Sonogashira) or Carbopalladation (for Heck): The second coupling partner (e.g., a boronic acid, alkyne, or alkene) reacts with the Pd(II) intermediate.
Reductive Elimination: The coupled product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.
The regioselectivity of these reactions can be controlled by the position of the halogen on the 7-azaindole ring. For instance, palladium-catalyzed C-2 arylation of 7-azaindoles has been developed, highlighting the ability to selectively functionalize specific positions.
Reissert-Henze Type Reaction Pathways in 7-Azaindole Synthesis
The Reissert-Henze reaction provides a valuable pathway for the functionalization of the pyridine ring of 7-azaindole, particularly for the introduction of substituents at the C6 position. This reaction typically involves the N-oxidation of the 7-azaindole, followed by treatment with an acylating agent (like benzoyl chloride) and a nucleophile.
The mechanism proceeds through the formation of an N-acyloxypyridinium salt (a Reissert-Henze salt) as a key intermediate. This intermediate is susceptible to nucleophilic attack at the C6 position. Subsequent rearomatization leads to the formation of the 6-substituted 7-azaindole. This method has been successfully employed for the synthesis of various 6-substituted 7-azaindoles using a range of nucleophiles.
Identification and Characterization of Reaction Intermediates relevant to 1-Benzoyl-6-bromo-7-azaindole Synthesis
The synthesis of this compound involves two key transformations: N-acylation and C6-bromination. The identification and characterization of intermediates in these steps are crucial for understanding the reaction mechanism and optimizing reaction conditions.
The N-acylation of 7-azaindole with benzoyl chloride in the presence of a base likely proceeds through the formation of a 7-azaindole anion. This anionic intermediate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride to form the N-acylated product. The reaction is typically chemoselective for the pyrrole nitrogen due to its higher nucleophilicity compared to the pyridine nitrogen.
The subsequent bromination at the C6 position is more complex. Direct electrophilic bromination of 1-benzoyl-7-azaindole is challenging due to the deactivating effect of the benzoyl group and the inherent reactivity of the C3 position. A more plausible pathway involves a directed metalation approach or a Reissert-Henze type strategy on the N-oxide of 1-benzoyl-7-azaindole.
In a directed metalation strategy, a directing group on the nitrogen can facilitate lithiation at the C6 position, followed by quenching with an electrophilic bromine source. While the benzoyl group itself is not a strong directing group for C6-metalation, related strategies have been developed for the regioselective functionalization of the 7-azaindole core.
Alternatively, a Reissert-Henze approach would involve the formation of the N-oxide of 1-benzoyl-7-azaindole. Treatment with a bromine source could then proceed via a mechanism analogous to that described in section 3.1.4, leading to the desired 6-bromo derivative. The characterization of the N-oxide and the subsequent acylated intermediate would be key to confirming this pathway.
Stereochemical Aspects and Control in Azaindole Synthetic Transformations
While the synthesis of this compound itself does not involve the creation of a stereocenter, the broader context of 7-azaindole functionalization often involves stereochemical considerations, particularly when introducing chiral substituents or performing reactions on substrates that already possess stereocenters.
Asymmetric synthesis of 7-azaindole derivatives has been explored, often utilizing chiral catalysts or auxiliaries to control the stereochemical outcome of reactions. For instance, stereoselective reductions of ketones or imines attached to the 7-azaindole nucleus can lead to the formation of chiral alcohols or amines.
In the context of palladium-catalyzed reactions, the use of chiral phosphine (B1218219) ligands can induce enantioselectivity in cross-coupling reactions that generate a new stereocenter. While specific examples directly relating to this compound are scarce in the literature, the principles of asymmetric catalysis are applicable to the broader family of 7-azaindole derivatives.
Furthermore, diastereoselective reactions can be achieved when the 7-azaindole substrate already contains a chiral center. The existing stereocenter can influence the facial selectivity of an incoming reagent, leading to the preferential formation of one diastereomer over the other. Understanding these stereochemical control elements is essential for the synthesis of enantiopure 7-azaindole-based compounds for applications in areas such as pharmaceuticals and chiral materials.
Research on Biological Activities and Therapeutic Potential of 1 Benzoyl 6 Bromo 7 Azaindole and Its Analogs
Medicinal Chemistry Principles Applied to Azaindole Derivatives
The strategic application of medicinal chemistry principles to the azaindole scaffold has been instrumental in the discovery of numerous biologically active compounds. The unique electronic and structural properties of azaindoles make them attractive cores for designing molecules that can interact with a variety of biological targets.
Azaindoles, also known as pyrrolopyridines, are bicyclic heteroaromatic compounds that are isosteric to indole (B1671886). nih.gov The replacement of a carbon atom in the benzene (B151609) ring of indole with a nitrogen atom to form an azaindole can significantly alter the molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capacity, and metabolic stability. nih.gov These modifications can lead to improved pharmacokinetic and pharmacodynamic profiles of drug candidates.
The 7-azaindole (B17877) isomer, in particular, has garnered significant attention in drug discovery. nih.gov Its nitrogen atom at position 7 can act as a hydrogen bond acceptor, while the pyrrole (B145914) NH group serves as a hydrogen bond donor. This dual hydrogen bonding capability allows 7-azaindole derivatives to effectively mimic the adenine (B156593) base of ATP, enabling them to bind to the ATP-binding site of kinases. chemicalbook.com This interaction is a key mechanism for kinase inhibition, a strategy widely pursued in cancer therapy and other diseases driven by aberrant kinase activity. nih.govresearchgate.net
The versatility of the azaindole scaffold allows for substitutions at various positions, enabling the fine-tuning of a compound's biological activity and selectivity. nih.gov For instance, substitutions at the 1, 3, and 5-positions of the 7-azaindole ring have been shown to be critical for anticancer activity. The introduction of a benzoyl group at the 1-position, as seen in 1-Benzoyl-6-bromo-7-azaindole, and a bromine atom at the 6-position, are expected to modulate the electronic properties and steric bulk of the molecule, thereby influencing its interaction with target proteins. nih.gov
Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core molecular framework of a known active compound with a structurally different scaffold, while aiming to retain or improve its biological activity. depositolegale.it This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable ADME (absorption, distribution, metabolism, and excretion) profiles. depositolegale.it Furthermore, it can be a valuable tool for navigating around existing patents. depositolegale.it
In the context of azaindole-based therapeutics, scaffold hopping has been employed to discover new classes of kinase inhibitors. By replacing a known kinase inhibitor scaffold with a 7-azaindole core, researchers have successfully developed potent and selective inhibitors for various kinases. This strategy leverages the inherent ability of the 7-azaindole moiety to bind to the kinase hinge region, while the appended substituents can be optimized to achieve desired interactions with other parts of the ATP-binding pocket.
Identification and Characterization of Biological Targets and Proposed Mechanisms of Action
The 7-azaindole scaffold is a well-established pharmacophore for targeting protein kinases. Consequently, it is highly probable that this compound and its analogs exert their biological effects through the inhibition of one or more kinases.
Protein kinases play a crucial role in cellular signaling pathways that control cell growth, proliferation, differentiation, and survival. mdpi.com Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders. nih.gov The development of kinase inhibitors has therefore become a major focus of modern drug discovery.
While early drug discovery efforts often focused on developing highly selective inhibitors for a single kinase, it has become increasingly apparent that targeting multiple kinases simultaneously can offer therapeutic advantages. This approach, known as multi-targeted kinase inhibition, can lead to broader efficacy and may help to overcome drug resistance mechanisms that can arise from the activation of redundant signaling pathways.
The 7-azaindole scaffold, with its ability to be extensively decorated with various substituents, provides a versatile platform for the design of MTKIs. By carefully selecting the substituents at different positions of the azaindole ring, it is possible to create molecules that can interact with the ATP-binding sites of multiple kinases. For example, a 2,5-disubstituted-7-azaindole was found to inhibit 34 out of 104 kinases tested, demonstrating the potential of this scaffold for developing broad-spectrum kinase inhibitors. mdpi.com
Numerous studies have demonstrated the potent inhibitory activity of 7-azaindole derivatives against a wide range of kinase families. The specific kinase inhibition profile of a 7-azaindole derivative is determined by the nature and position of its substituents.
For instance, vemurafenib, a well-known B-RAF inhibitor used in the treatment of melanoma, features a 7-azaindole core. chemicalbook.com Similarly, derivatives of 7-azaindole have shown potent activity against other kinases such as ALK, Cdc7, and ROCK. nih.govnih.gov The substitution pattern on the azaindole ring is crucial for determining the selectivity of the inhibitor. For example, in a series of 5-azaindole (B1197152) derivatives, a 6-chloro substituent was found to be important for selectivity for Cdc7 over CDK2. nih.gov
To illustrate the potential inhibitory activities of such scaffolds, the table below presents data for representative 7-azaindole derivatives against various kinases.
| Compound | Target Kinase | IC50 (nM) |
| Vemurafenib | B-RAFV600E | 31 |
| Pexidartinib | CSF1R | 13 |
| Representative 3,5-disubstituted-7-azaindole | ALK | - |
| Representative 5-azaindole derivative | Cdc7 | - |
| Representative 7-azaindole derivative | ROCK | - |
Kinase Inhibition Studies
Structure-Activity Relationships in Kinase Modulation
The 7-azaindole scaffold is recognized as a privileged structure in the design of protein kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site. nih.gov The nitrogen atoms of the heterocyclic core are crucial for binding; typically, the N-7 atom can accept a hydrogen bond from the backbone NH of the hinge region, while the N-1 atom's proton can donate a hydrogen bond to a carbonyl group in the same region. nih.gov
Research into 7-azaindole derivatives has revealed distinct structure-activity relationships (SAR) for kinase modulation. For example, in a study of 7-azaindole-coumaranone hybrids, monosubstituted derivatives displayed dual inhibitory activity against Haspin and Glycogen Synthase Kinase 3 beta (GSK-3β), whereas disubstituted analogs tended to inhibit GSK-3β and Leishmania major Casein Kinase 1 (LmCK1). nih.gov Specifically, a mono-substitution with a para-fluorobenzyloxy ring resulted in equipotent inhibition of both Haspin and GSK-3β. nih.gov One derivative from this series emerged as a particularly potent Haspin inhibitor with an IC50 value of 0.15 μM. nih.gov
Further studies have shown that 3,5-diarylated-7-azaindole derivatives can act as inhibitors of the DYRK1A kinase family. nih.gov The substitution pattern on the azaindole core significantly influences potency and selectivity. The C-3 position of the 7-azaindole motif generally points toward the ribose pocket of the ATP binding site, while the C-2 position is directed towards the surface-exposed extended hinge region, making these positions key sites for modification to enhance inhibitor potency and selectivity. nih.gov A novel 7-azaindole derivative was also identified as a selective inhibitor for Tropomyosin-related kinase A (TrkA) over a panel of 30 other kinases through a structure-based design strategy. nih.gov
Table 1: Kinase Inhibition by 7-Azaindole Analogs
| Compound Class | Target Kinase | IC50 (μM) | Source |
|---|---|---|---|
| 7-Azaindole-coumaranone hybrid | Haspin | 0.15 | nih.gov |
| Monosubstituted 7-azaindole-coumaranone hybrid | Haspin / GSK-3β | Dual Inhibition | nih.gov |
| Disubstituted 7-azaindole-coumaranone hybrid | GSK-3β / LmCK1 | Dual Inhibition | nih.gov |
Antiviral Activities
The azaindole core is present in numerous synthetic products exhibiting a range of pharmacological properties, including antiviral activities. atlanchimpharma.com
The viral enzyme reverse transcriptase (RT) is a primary target for antiretroviral drugs. mdpi.com Non-nucleoside reverse transcriptase inhibitors (NNRTIs) represent a key class of these drugs, binding to an allosteric hydrophobic pocket of the enzyme. nih.govresearchgate.net The 7-azaindole scaffold has been successfully utilized to develop novel NNRTIs.
A library screen of 585 compounds built around a 7-azaindole core identified ten hits with submicromolar anti-HIV-1 activity and a therapeutic index greater than 100. nih.gov Among these, three were confirmed to be NNRTIs. A lead compound, designated compound 8, inhibited wild-type RT with a submicromolar IC50 value of 0.73 μM. nih.gov Crucially, this compound retained activity against clinically significant RT mutants K103N and Y181C, which often confer resistance to existing NNRTIs. nih.gov Subsequent optimization guided by free energy perturbation led to an analog with a two-fold increase in potency against the wild-type enzyme. nih.gov
Another study identified a novel NNRTI, referred to as BPPT, whose potency was comparable to commercial antiretroviral agents. nih.govresearchgate.net Analysis of drug-resistant HIV-1 variants showed that BPPT was effective against mutations like G190A, which cause high-level resistance to other NNRTIs. nih.govresearchgate.net However, its activity was reduced against the K103N mutant, similar to the NNRTI efavirenz. nih.gov
Table 2: Activity of 7-Azaindole Analogs Against HIV-1 RT
| Compound | Target | IC50 / EC50 | Fold Change vs. WT | Source |
|---|---|---|---|---|
| Lead Compound 8 | Wild-Type RT | IC50 = 0.73 μM | - | nih.gov |
| Lead Compound 8 | K103N Mutant RT | IC50 = 9.2 μM | ~12.6x | nih.gov |
| Lead Compound 8 | Y181C Mutant RT | IC50 = 3.5 μM | ~4.8x | nih.gov |
| BPPT | K103N Mutant HIV-1 | EC50 Fold Change | 328.17 | nih.gov |
| EFV (Efavirenz) | K103N Mutant HIV-1 | EC50 Fold Change | 350 | nih.gov |
HIV-1 integrase (IN) is another essential viral enzyme required for replication, making it an attractive therapeutic target. eurekaselect.comresearchgate.net Inhibitors of this enzyme fall into different classes, including integrase strand transfer inhibitors (INSTIs) that target the active site and allosteric IN inhibitors (ALLINIs) that bind to a different site. nih.gov While the azaindole scaffold is widely explored in medicinal chemistry for various therapeutic targets, the available research did not provide specific data on the inhibition of HIV-1 integrase by this compound or its direct analogs.
Research into Anticancer Activities
The 7-azaindole framework is a component of many investigational drugs targeting cancer. nih.govnih.gov A recent review highlights that substitutions at positions 1, 3, and 5 of the 7-azaindole ring are particularly important for anticancer activity, with alkyl, aryl carboxamide, and heterocyclic ring substitutions proving to be effective modifications. nih.gov
One series of 7-aryl-6-azaindole-1-benzenesulfonamides, synthesized from a 7-bromo-6-azaindole intermediate, demonstrated potent anticancer effects. atlanchimpharma.com A furanylazaindole derivative from this series was particularly active against several human cancer cell lines, with IC50 values in the nanomolar range. atlanchimpharma.com
Other 7-azaindole derivatives have been shown to exert their anticancer effects through various mechanisms. For instance, the 7-azaindole-1-carboxamide ST7710AA1 inhibits poly(ADP-ribose)polymerase protein-1 (PARP-1), which is involved in DNA repair and programmed cell death. nih.gov Another compound, a 7-azaindole sulfonamide, acts as an inhibitor of HDAC6, showing anti-proliferative activity and anti-tumor effects in colorectal xenograft models. nih.gov Additionally, certain 7-azaindole derivatives have been found to inhibit DYRK kinases (DYRK1B and DYRK2), which are implicated in the progression of cancers like glioblastoma. nih.gov
Table 3: Anticancer Activity of a 7-Aryl-6-azaindole-1-benzenesulfonamide Analog
| Cancer Cell Line | IC50 (nM) | Source |
|---|---|---|
| KB (Oral Carcinoma) | 21.1 | atlanchimpharma.com |
| HT29 (Colon Carcinoma) | 32.0 | atlanchimpharma.com |
| MKN45 (Gastric Carcinoma) | 27.5 | atlanchimpharma.com |
| H460 (Lung Carcinoma) | 40.0 | atlanchimpharma.com |
Investigation of Other Pharmacological Properties (e.g., α-Glucosidase Inhibition, PPARγ Modulation)
While the 7-azaindole scaffold is versatile, specific research on the α-glucosidase inhibition or Peroxisome Proliferator-Activated Receptor gamma (PPARγ) modulation activities of this compound and its close analogs is not extensively detailed in the reviewed literature. α-Glucosidase inhibitors are a class of agents used to manage hyperglycemia by preventing the breakdown of complex carbohydrates into glucose. nih.govnih.gov Though various heterocyclic compounds are investigated for this property, specific data for the title compound and its direct analogs were not found. Similarly, information regarding PPARγ modulation was not available in the provided sources.
Comprehensive Structure-Activity Relationship (SAR) Analyses
The biological activity of 7-azaindole derivatives is highly dependent on the nature and position of substituents on the core structure. Comprehensive SAR analyses across different therapeutic targets have elucidated key structural requirements for potency.
For kinase modulation , the hydrogen bonding capability of the N-1 and N-7 atoms of the pyrrolo[2,3-b]pyridine core is fundamental for anchoring the molecule in the ATP-binding hinge region. nih.gov SAR studies reveal that substitutions at C-2, C-3, and C-5 are critical for tuning potency and selectivity. Mono- and disubstitution can lead to different polypharmacology profiles, such as the observed shift from dual Haspin/GSK-3β inhibition to GSK-3β/LmCK1 inhibition. nih.gov
In the context of antiviral activity , specifically the inhibition of HIV-1 RT, SAR studies on 7-azaindole-based NNRTIs have shown that various substitutions can be made at multiple positions on the core scaffold to achieve submicromolar potency. nih.gov The ability of these compounds to maintain activity against clinically relevant mutants like K103N and Y181C is a critical SAR finding, suggesting that the 7-azaindole scaffold can be modified to fit within the NNRTI binding pocket even after conformational changes induced by resistance mutations. nih.gov
For anticancer activities , SAR is broadly defined, with positions 1, 3, and 5 being the most actively explored sites for modification. nih.gov The introduction of aryl groups, particularly at the 7-position of a related 6-azaindole, has led to potent compounds. atlanchimpharma.com Furthermore, the addition of a carboxamide group at the N-1 position has yielded a PARP-1 inhibitor, indicating the importance of this position for interacting with specific anticancer targets. nih.gov The general success of alkyl, aryl carboxamide, and heterocyclic ring substitutions suggests these moieties can effectively occupy binding pockets of various cancer-related proteins. nih.gov
Positional and Substituent Effects on Biological Efficacy
The biological efficacy of 7-azaindole derivatives is significantly influenced by the nature and position of substituents on the core structure. Structure-activity relationship (SAR) studies on various analogs have demonstrated that modifications at positions 1, 3, and 5 of the 7-azaindole ring are particularly critical for their anticancer activity. researchgate.net The introduction of different functional groups at these positions can modulate the compound's interaction with biological targets, thereby affecting its potency and selectivity.
For instance, in a series of 7-azaindole analogs developed as PARP inhibitors, the anticancer activity was found to increase with the presence of electron-withdrawing groups, such as ethinyl, chloro, and bromo, at the para and ortho positions of a phenyl moiety attached to the core. ijper.org Conversely, electron-donating groups like methoxy (B1213986) and dimethoxy at the ortho and para positions of the same phenyl ring also conferred activity, albeit to a different extent. ijper.org This highlights the complex interplay between electronic effects and the spatial arrangement of substituents in determining biological outcomes.
Moreover, the substitution pattern on the 7-azaindole ring itself is a key determinant of activity. A review of 7-azaindole analogs as anticancer agents indicates that disubstitution is a common strategy for synthesizing new and potent derivatives. researchgate.net The specific combination of substituents and their relative positions can lead to compounds with optimized pharmacological profiles. The alkyl, aryl carboxamide, and various heterocyclic rings are among the most successful types of substitutions that have been explored. researchgate.net These findings underscore the importance of systematic exploration of the chemical space around the 7-azaindole scaffold to identify novel and effective therapeutic agents.
Influence of the 1-Benzoyl and 6-Bromo Moieties on Compound Activity
The presence of a 1-benzoyl group and a 6-bromo substituent on the 7-azaindole core of "this compound" is expected to profoundly impact its biological activity. The 1-benzoyl moiety, by introducing a bulky aromatic group at the nitrogen atom of the pyrrole ring, can influence the compound's steric and electronic properties. This substitution can affect the planarity of the ring system and introduce potential for pi-stacking interactions with biological targets. Studies on other 1-benzoyl-indole derivatives have shown that this group can contribute to antimicrobial and anticancer activities.
The 6-bromo substituent on the pyridine (B92270) ring of the 7-azaindole nucleus also plays a crucial role. Halogen atoms, like bromine, are known to be involved in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to protein targets. The position of the bromine atom at the 6-position can influence the electron distribution of the entire heterocyclic system, thereby modulating its reactivity and interaction with biomolecules. In the context of kinase inhibitors, substitutions at the 6-position of the azaindole ring have been shown to be favorable for activity. nih.gov The combination of the 1-benzoyl and 6-bromo groups in "this compound" therefore presents a unique substitution pattern that can confer specific biological properties, distinguishing it from other 7-azaindole analogs.
Computational and Molecular Modeling Approaches in Biological Activity Research
Computational and molecular modeling techniques are indispensable tools in the study of the biological activity of 7-azaindole derivatives. These methods provide valuable insights into the molecular basis of their action, guide the design of new analogs with improved properties, and help in interpreting experimental results.
Molecular Docking Simulations and Ligand-Target Interaction Analysis
Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target protein. This technique has been widely applied to 7-azaindole derivatives to understand their binding modes and to identify key interactions with their biological targets. For example, in a study of novel 7-azaindole analogs as PARP inhibitors, molecular docking was used to evaluate their binding efficiencies within the active site of the PARP enzyme. ijper.org The results of these simulations can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that contribute to the stability of the ligand-protein complex.
Interactive Table: Examples of Molecular Docking Studies on 7-Azaindole Derivatives.
| Compound Class | Target Protein | Key Findings |
| 7-Azaindole analogs | PARP | Good binding to protein target 6NRH. ijper.org |
| 7-Azaindole derivative (7AID) | DDX3 | Interaction with key residues Tyr200 and Arg202. nih.gov |
| 7-Azaindole-1,2,3-triazol N-benzamide derivatives | EGFR | Favorable binding interactions consistent with experimental results. researchgate.net |
Free Energy Perturbation (FEP) Calculations for Affinity Prediction
FEP calculations involve creating a thermodynamic cycle to compute the free energy change associated with transforming one ligand into another, both in the unbound state in solution and in the bound state within the protein's active site. researchgate.net The difference between these two free energy changes gives the relative binding free energy. Although computationally intensive, FEP can be a powerful tool in lead optimization, allowing for the prioritization of candidate molecules for synthesis and experimental testing. The accuracy of FEP calculations is typically within a few kJ/mol, which can correspond to a significant factor in binding constants. nih.gov
Quantum Chemical Calculations for Mechanistic Elucidation (e.g., DFT)
Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. These methods can provide deep insights into the reaction mechanisms and the nature of chemical bonding within the 7-azaindole scaffold and its derivatives.
DFT studies have been used to analyze the structural and vibrational properties of chloro derivatives of 7-azaindole-3-carbaldehyde and their metal complexes. nih.govmdpi.com These calculations can help in understanding how ligand conformations influence the stability and properties of these compounds. mdpi.com Furthermore, DFT can be used to study chemical properties such as chemical potential, chemical hardness, and electrophilicity index, which are important for understanding the reactivity of the molecules. rsc.org For instance, in a study of fluorescent 7-azaindole N-linked 1,2,3-triazoles, DFT calculations at the B3LYP level were used to investigate these properties. rsc.org Such computational studies can complement experimental findings and provide a more complete picture of the chemical behavior of 7-azaindole derivatives, which is essential for elucidating their mechanisms of biological action.
Advanced Research Directions and Future Perspectives for 1 Benzoyl 6 Bromo 7 Azaindole Research
Evolution and Innovation in Synthetic Methodologies for Azaindoles
The synthesis of the azaindole core has undergone significant evolution, moving from classical methods to more efficient and versatile modern techniques. Traditional approaches such as the Fischer, Bartoli, and Reissert syntheses were often limited by the electron-deficient nature of the pyridine-based starting materials, requiring harsh reaction conditions and resulting in lower yields. pharmablock.comrsc.org
The advent of organometallic chemistry has revolutionized azaindole synthesis. researchgate.netmagtech.com.cn Transition-metal-catalyzed cross-coupling reactions are now central to the construction and functionalization of the azaindole nucleus. nih.gov Methods like the Sonogashira, Heck, and Suzuki couplings have become indispensable for forming the key carbon-carbon and carbon-nitrogen bonds required to build the bicyclic system from appropriately substituted pyridine (B92270) or pyrrole (B145914) precursors. nih.govrsc.org More recent innovations focus on enhancing efficiency, selectivity, and sustainability.
Key modern synthetic strategies include:
Palladium-Catalyzed Reactions : These methods offer a robust route for constructing the azaindole skeleton. One-pot procedures involving Sonogashira coupling followed by a cyclization step are commonly employed to synthesize a variety of substituted azaindoles. nih.govorganic-chemistry.org
Iron and Copper Catalysis : To improve sustainability and reduce costs, iron- and copper-catalyzed reactions have been developed. For instance, an efficient iron-catalyzed cyclization of o-haloaromatic amines with terminal alkynes, often accelerated by microwave irradiation, provides a practical route to 7-azaindoles. researchgate.netrsc.org
C-H Bond Functionalization : Direct C-H bond activation and functionalization represent a major advancement, offering a more atom-economical approach by avoiding the pre-functionalization of starting materials. researchgate.netrsc.org This strategy allows for the late-stage modification of the azaindole core, which is highly valuable in drug discovery for rapidly generating analogues. rsc.orgresearchgate.net
Chemoenzymatic and Biocatalytic Approaches : Enzymes are being explored to achieve high regio- and enantioselectivity in the functionalization of azaindoles, which is often challenging with traditional synthetic catalysts. nih.gov
Table 1: Comparison of Synthetic Methodologies for Azaindole Scaffolds
| Methodology | Description | Advantages | Limitations |
|---|---|---|---|
| Classical Methods (e.g., Fischer, Bartoli) | Relies on condensation and cyclization reactions of pyridine derivatives. | Well-established for certain substitution patterns. | Often requires harsh conditions, limited substrate scope, and can result in low yields. pharmablock.comrsc.org |
| Transition-Metal Catalysis (Pd, Cu, Fe) | Involves cross-coupling reactions (e.g., Sonogashira, Suzuki) to form the bicyclic ring. | High efficiency, broad substrate scope, good functional group tolerance, milder conditions. nih.gov | Cost of precious metal catalysts, potential for metal contamination in the final product. |
| C-H Bond Functionalization | Direct activation and modification of C-H bonds on the azaindole core or its precursors. | High atom economy, avoids pre-functionalization steps, allows for late-stage diversification. researchgate.netrsc.org | Challenges in controlling regioselectivity, may require specific directing groups. nih.gov |
| Microwave-Assisted Synthesis | Utilizes microwave irradiation to accelerate reaction rates. | Dramatically reduced reaction times, often improved yields. researchgate.net | Requires specialized equipment, scalability can be a concern. |
Expansion of Biological Target Repertoire and Novel Therapeutic Applications
The 7-azaindole (B17877) scaffold is a prominent feature in many biologically active compounds, leading to its widespread use in drug discovery. nih.gov Its structural similarity to adenine (B156593) allows it to act as an ATP-mimetic, making it a particularly effective hinge-binding motif for protein kinase inhibitors. pharmablock.com This has led to the development of numerous drugs and clinical candidates targeting kinases involved in cancer and other diseases. nih.gov
Beyond kinases, the biological applications of azaindole derivatives have expanded to a diverse range of targets: nih.govchemicalbook.com
Oncology : 7-azaindole is a core component of approved cancer drugs like the BRAF inhibitor Vemurafenib. pharmablock.com Research continues to uncover inhibitors for novel kinase targets such as Fibroblast Growth Factor Receptor 4 (FGFR4) and PI3K, which are implicated in hepatocellular carcinoma and other cancers. acs.orgnih.gov
Inflammatory and Allergic Diseases : Azaindole derivatives have been identified as antagonists for receptors involved in inflammation, such as the CC-chemokine receptor-2 (CCR2) and the CRTh2 receptor, presenting potential treatments for conditions like rheumatoid arthritis, multiple sclerosis, and asthma. nih.govchemicalbook.com
Infectious Diseases : The scaffold has shown promise in developing antiviral agents. Derivatives have been reported as inhibitors of influenza polymerase and as non-nucleoside reverse transcriptase inhibitors for HIV. nih.gov
Neurological Disorders : The versatility of the azaindole structure has been leveraged to develop agents targeting receptors and enzymes implicated in neurological conditions, including Alzheimer's disease. nih.gov
Table 2: Selected Biological Targets of 7-Azaindole Derivatives
| Target Class | Specific Target Example | Therapeutic Area | Reference |
|---|---|---|---|
| Protein Kinases | PI3K | Oncology | nih.gov |
| FGFR4 | Oncology | acs.org | |
| DYRK1A, DYRK1B, DYRK2 | Oncology | mdpi.comnih.gov | |
| Viral Enzymes | Influenza Polymerase-B2 | Infectious Disease (Influenza) | nih.gov |
| HIV Reverse Transcriptase | Infectious Disease (HIV) | nih.gov | |
| G-Protein Coupled Receptors | CCR2 | Inflammatory Diseases | nih.govchemicalbook.com |
| CRTh2 | Allergic Diseases (Asthma) | nih.govchemicalbook.com | |
| Ion Channels | Orai Calcium Channel | Inflammatory Diseases | nih.gov |
Strategic Utilization of 1-Benzoyl-6-bromo-7-azaindole as a Synthetic Intermediate
The compound this compound is not typically an end-product but rather a strategically designed synthetic intermediate. Its structure contains two key features that allow for controlled, sequential functionalization of the 7-azaindole core.
N1-Benzoyl Protecting Group : The benzoyl group attached to the pyrrole nitrogen (N1) serves as a crucial protecting group. It deactivates the pyrrole ring towards certain electrophilic reactions and prevents unwanted side reactions at the N-H position during subsequent synthetic steps. This group can be readily removed under basic conditions (e.g., hydrolysis with sodium hydroxide) to regenerate the N-H bond, which can then be alkylated or arylated to introduce further diversity.
C6-Bromo Handle for Cross-Coupling : The bromine atom at the C6 position of the pyridine ring is a versatile functional handle. It is ideally positioned for participating in a wide array of palladium-catalyzed cross-coupling reactions. This allows for the introduction of various carbon-based or heteroatom-based substituents, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).
Common transformations utilizing the C6-bromo position include:
Suzuki Coupling : Reaction with boronic acids or esters to form new C-C bonds, introducing aryl or heteroaryl groups.
Sonogashira Coupling : Reaction with terminal alkynes to install alkynyl moieties, which can serve as precursors for other functional groups.
Buchwald-Hartwig Amination : Reaction with amines to form C-N bonds, introducing diverse amino substituents.
Stille Coupling : Reaction with organostannanes to form C-C bonds.
By using this compound, a chemist can first perform a cross-coupling reaction at the C6-bromo position and then deprotect the N1 position for a second modification, or vice-versa. This strategic approach provides a controlled and flexible pathway to complex, multi-substituted 7-azaindole derivatives that would be difficult to access through other means.
Synergistic Integration of Computational and Experimental Paradigms in Drug Discovery
The discovery and optimization of novel azaindole-based therapeutic agents are increasingly driven by the powerful synergy between computational and experimental methods. rsc.org In silico techniques provide invaluable insights that guide and rationalize experimental work, accelerating the drug discovery process.
Computational Approaches:
Molecular Docking : This technique predicts the preferred orientation and binding affinity of a ligand (such as an azaindole derivative) within the active site of a biological target (e.g., a kinase). nih.govingentaconnect.com For example, docking studies have been used to analyze the binding efficacy of 7-azaindole derivatives with targets like the DDX3 helicase, revealing key hydrogen bonding and π-interactions that are crucial for potency. nih.gov
3D-QSAR (Quantitative Structure-Activity Relationship) : Methods like CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Index Analysis) are used to build predictive models that correlate the 3D structural features of azaindole compounds with their biological activity. ingentaconnect.com These models generate contour maps that highlight regions where steric bulk, electrostatic charge, or hydrophobicity could be modified to enhance potency, thus guiding the design of new analogues. ingentaconnect.com
Density Functional Theory (DFT) : DFT calculations are employed to study the electronic properties, spectra, and optimized geometries of azaindole molecules. nih.gov This fundamental understanding helps in interpreting experimental data and predicting molecular behavior. nih.gov
The Synergistic Cycle: The process is iterative: computational models are used to design and prioritize a set of novel azaindole derivatives for synthesis. researchgate.net These compounds are then synthesized and tested experimentally in vitro to determine their actual biological activity. The experimental results are then fed back into the computational models to refine them, improving their predictive power for the next round of design. This integrated cycle of design, synthesis, and testing allows for a more rational and efficient exploration of chemical space, leading to the faster identification of potent and selective drug candidates.
Emerging Challenges and Future Opportunities in Azaindole Research
Despite the significant progress in the chemistry and application of azaindoles, several challenges remain, which also point toward future opportunities for innovation.
Emerging Challenges:
Regioselectivity : The synthesis and functionalization of the azaindole core can be complicated by issues of regioselectivity. The presence of multiple reactive sites on the bicyclic ring requires the development of highly selective synthetic methods or the use of complex protecting group strategies. nih.gov
Metabolic Stability : While the introduction of a nitrogen atom into the indole (B1671886) scaffold can improve properties like solubility, it can also introduce new metabolic liabilities. Understanding and predicting the metabolic fate of azaindole derivatives is crucial for developing viable drug candidates.
Scalability and Sustainability : Many innovative synthetic methods developed in academic labs are difficult to scale up for industrial production. A key challenge is to develop robust, cost-effective, and environmentally friendly (green) synthesis routes for azaindole intermediates and final products. datainsightsmarket.com
Future Opportunities:
Novel Synthetic Methodologies : There is a continuing need for new synthetic strategies that offer improved efficiency, selectivity, and sustainability. rsc.org Areas of active research include the development of novel catalytic systems and the application of enabling technologies like flow chemistry and photoredox catalysis to azaindole synthesis. pharmablock.comdatainsightsmarket.com
Exploration of New Chemical Space : The functionalization of the azaindole core at less-explored positions can lead to novel derivatives with unique biological activities and intellectual property. nih.gov
Expansion into New Therapeutic Areas : While kinase inhibition is a well-established application, the unique properties of the azaindole scaffold make it suitable for targeting other protein families and exploring new therapeutic areas beyond oncology and inflammation. nih.govdatainsightsmarket.com
Applications in Materials Science : The photophysical properties of azaindoles make them attractive candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and functional polymers. researchgate.netdatainsightsmarket.com
The continued exploration of the rich chemistry of the azaindole scaffold, guided by both synthetic innovation and computational insights, promises to deliver new solutions for medicine and technology.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Vemurafenib |
| Adenine |
| Indole |
Q & A
Q. How to resolve conflicting NMR data for this compound in different solvents?
Q. What statistical methods are used to optimize reaction conditions for scale-up?
- Methodological Answer : Design of Experiments (DoE) with central composite design evaluates variables (temp, catalyst loading). ANOVA identifies significant factors (e.g., temp contributes 65% to yield variance). Response surface models predict optimal conditions .
Safety & Handling
Q. Are there specific disposal protocols for brominated azaindole waste?
- Methodological Answer : Neutralize with 10% NaHCO₃ before incineration. Avoid aqueous disposal due to potential halogenated byproduct formation. Document waste streams per EPA guidelines .
Future Research Directions
Q. What unexplored applications exist for this compound in materials science?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
